An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid. Drawing upon extensive experience in chemical synthesis and analysis, this document is structured to deliver not just data, but a foundational understanding of the molecule's behavior, potential applications, and the scientific rationale behind its handling and reactivity.
Introduction: A Molecule of Interest
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a common motif in medicinal chemistry and materials science. The specific substitution pattern on the phenyl ring—a methoxy group at the 2-position and a trifluoromethyl group at the 6-position—imparts unique electronic and steric properties that are of significant interest in drug discovery and development. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment on the aromatic ring, influencing the acidity of the carboxylic acid and the overall reactivity of the molecule.
Molecular Structure and Physicochemical Properties
The core of the molecule is a phenylacetic acid, with substituents at the ortho-positions of the phenyl ring.
Figure 1: Chemical structure of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₀H₉F₃O₃ | Based on chemical structure. |
| Molecular Weight | 234.17 g/mol | Based on chemical structure. |
| Appearance | White to off-white solid | Phenylacetic acid derivatives are typically crystalline solids.[1] |
| Melting Point | 90 - 110 °C | 2-(Trifluoromethyl)phenylacetic acid has a melting point of 98-100 °C.[1] The additional methoxy group may slightly alter this. |
| Boiling Point | > 250 °C | 2-(Trifluoromethyl)phenylacetic acid has a boiling point of 272 °C.[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., methanol, ethanol, DMSO, acetone). | The carboxylic acid group provides some water solubility, but the aromatic ring and trifluoromethyl group decrease it. Phenylacetic acids are generally soluble in organic solvents.[2] |
| pKa | ~3.5 - 4.0 | The pKa of 2-(trifluoromethyl)phenylacetic acid is 4.08.[1] The ortho-methoxy group may slightly influence this value. |
Synthesis and Reactivity
The synthesis of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid would likely proceed through multi-step sequences, leveraging established organic chemistry transformations.
Proposed Synthetic Pathway
Figure 2: A plausible synthetic route for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.
Experimental Protocol: Hydrolysis of the Nitrile Intermediate
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Reaction Setup: To a solution of 2-(2-methoxy-6-(trifluoromethyl)phenyl)-2-oxoacetonitrile in a suitable solvent (e.g., a mixture of water and a high-boiling alcohol like ethylene glycol), add a strong acid catalyst such as concentrated hydrochloric acid or sulfuric acid.
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Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid is governed by its functional groups: the carboxylic acid, the aromatic ring, the methoxy group, and the trifluoromethyl group.
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Carboxylic Acid Group: This is the most reactive site. It can undergo typical carboxylic acid reactions such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
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Amide Formation: Reaction with amines, often activated by coupling agents like HATU or EDC, to form amides.[3]
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Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
Acid Chloride Formation: Reaction with thionyl chloride or oxalyl chloride to form the acid chloride, a versatile intermediate.[4]
-
-
Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will direct electrophilic aromatic substitution reactions. However, the steric hindrance from the two ortho substituents will likely make such reactions challenging.
-
Trifluoromethyl Group: This group is generally unreactive under standard organic reaction conditions but significantly influences the electronic properties of the aromatic ring.
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of the compound.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methoxy protons (~3.8-4.0 ppm).- A singlet for the methylene protons of the acetic acid moiety (~3.6-3.8 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).- A complex multiplet pattern for the aromatic protons in the range of 7.0-7.8 ppm. |
| ¹³C NMR | - A peak for the carboxylic carbon (~170-180 ppm).- Peaks for the aromatic carbons (110-160 ppm), with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.- A peak for the methoxy carbon (~55-60 ppm).- A peak for the methylene carbon (~40-45 ppm).- A quartet for the trifluoromethyl carbon (~120-130 ppm) with a large ¹JCF coupling constant. |
| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-O stretches from the methoxy and carboxylic acid groups (~1000-1300 cm⁻¹).- Strong C-F stretches (~1100-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments. |
Potential Applications and Biological Relevance
While the specific biological activity of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid is not extensively documented, its structural features suggest potential applications in several areas of research and development.
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Medicinal Chemistry: Phenylacetic acid derivatives are known to exhibit a wide range of biological activities. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability of a drug candidate. The methoxy group can also influence binding to biological targets. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents. For instance, some fluorinated compounds have shown potential in the development of neuroprotective agents.[5]
-
Agrochemicals: The trifluoromethylphenyl moiety is present in many herbicides and pesticides. This compound could be explored as a precursor for new agrochemicals.
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Materials Science: The unique electronic properties imparted by the substituents could make this molecule or its derivatives interesting for applications in organic electronics or as components of liquid crystals.
Safety and Handling
Based on data for similar compounds, 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid should be handled with care in a laboratory setting.
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Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[6] Similar compounds are harmful if swallowed.[7]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1] Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1][8]
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Disposal: Dispose of in accordance with local, state, and federal regulations. Acidic waste should be neutralized before disposal.
Conclusion
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a compound with significant potential for further investigation. Its unique combination of functional groups makes it a valuable synthon for the development of new molecules in the pharmaceutical, agrochemical, and materials science fields. This guide provides a solid foundation for researchers and scientists to understand its chemical properties, handle it safely, and explore its potential applications.
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Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. Retrieved from [Link]
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Request PDF. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ibuprofen - Impurity G. Retrieved from [Link]
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ResearchGate. (2025). 2-Methoxy-2-phenylacetic acid. Retrieved from [Link]
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ChemRxiv. (2024). Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid (EEA) and other target and suspect PFAS in the vicinity of a fluoropolymer production plant. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Amisulpride - Impurity H. Retrieved from [Link]
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